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Compound of Interest

Compound Name: AMPSO sodium salt

Cat. No.: B566536

Introduction

AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a
zwitterionic buffer that is a member of the "Good's buffers" series.[1] It is valued in biochemical
and molecular biology applications for its ability to maintain a stable pH in the alkaline range,
typically between 8.3 and 9.7, with a pKa of 9.0 at 25°C.[1] In the context of protein
crystallization, AMPSO is utilized as a buffering agent in screening solutions to establish and
maintain a pH environment conducive to the formation of well-ordered protein crystals. Its low
reactivity with biological molecules and minimal interference in many biochemical assays make
it a suitable choice for structural biology studies.[1]

The primary role of any buffer in protein crystallization is to control the pH of the crystallization
drop, which in turn influences the surface charge of the protein. By maintaining a specific and

stable pH, buffers like AMPSO can promote the specific intermolecular interactions necessary
for crystal lattice formation. The stability of proteins in initial buffer conditions has been directly
linked with the success of crystal formation in subsequent crystallography screens.[2][3]

Key Applications and Considerations

o Alkaline pH Range: AMPSO is particularly useful for proteins that are stable and have a
propensity to crystallize at a pH between 8.3 and 9.7.[1]

o Component of Commercial Screens: AMPSO is a component of various commercially
available sparse matrix and grid-based crystallization screens. These screens are designed
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to test a wide range of chemical conditions to identify initial crystallization "hits".

o Optimization of Crystal Growth: Once an initial crystal is obtained in a condition containing
AMPSO, the buffer concentration and pH can be systematically varied as part of the
optimization process to improve crystal size and quality.[4][5][6]

Data Presentation

While direct, large-scale quantitative comparisons of AMPSO against all other buffers are not
readily available in the literature, the following table provides an illustrative summary of
crystallization screening outcomes for three hypothetical proteins. This data is representative of
what a researcher might observe and is intended to highlight the importance of screening a
variety of buffer systems.
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. Crystal
Protein Buffer o o
pH Precipitant Outcome Quality (if
Target System )
applicable)
Protein A (pl 1.2 M Sodium  Small
AMPSO 9.0 ) Poor
=7.5) Citrate needles
Diffraction-
20% PEG _
HEPES 7.5 quality Excellent
8000
crystals
15M
] ] Amorphous
Tris-HCI 8.5 Ammonium o N/A
precipitate
Sulfate
) Diffraction-
Protein B (pl 15% PEG ]
AMPSO 9.5 quality Excellent
=9.2) 4000
crystals
1.8 M Sodium  Clear drop
HEPES 7.0 . N/A
Chloride (soluble)
o 2.0 M Sodium  Amorphous
Bis-Tris 6.5 o N/A
Formate precipitate
Protein C (pl 25% PEG Phase
AMPSO 8.5 _ N/A
=6.8) 3350 separation
1.0 M Lithium  Clear drop
HEPES 7.2 N/A
Sulfate (soluble)
16 M _
) ) Fair, needs
MES 6.0 Magnesium Microcrystals o
optimization
Sulfate

Note: The above data is illustrative. The success of a particular buffer is highly dependent on

the specific protein being studied.

Experimental Protocols
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The following are detailed protocols for the preparation and use of AMPSO in protein
crystallization screening experiments.

Protocol 1: Preparation of 1.0 M AMPSO Stock Solution
(pH 9.0)

Materials:

AMPSO (MW: 227.28 g/mol )[1]

» High-purity water (e.g., Milli-Q or equivalent)
e 5 M Sodium Hydroxide (NaOH) solution

o Calibrated pH meter

 Stir plate and magnetic stir bar

e Volumetric flask (e.g., 100 mL)

« Sterile filter (0.22 pm)

» Sterile storage bottle

Procedure:

Weigh out 22.73 g of AMPSO powder and add it to a beaker containing approximately 80 mL
of high-purity water.

e Place the beaker on a stir plate with a magnetic stir bar and stir until the powder is fully
dissolved.

e Place the calibrated pH electrode into the solution.

e Slowly add the 5 M NaOH solution dropwise while monitoring the pH. Continue adding
NaOH until the pH of the solution reaches 9.0.

o Carefully transfer the solution to a 100 mL volumetric flask.
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Add high-purity water to bring the final volume to the 100 mL mark.

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

Verify the final pH of the solution.

Filter the stock solution through a 0.22 um sterile filter into a sterile storage bottle.

Label the bottle with the contents (1.0 M AMPSO, pH 9.0) and the date of preparation. Store
at 4°C.

Protocol 2: Setting up a Crystallization Screen with
AMPSO

This protocol describes the use of the prepared AMPSO stock solution to set up a 24-well

hanging drop vapor diffusion experiment.

Materials:

Purified protein sample (typically 5-15 mg/mL in a low ionic strength buffer)[7][8]

1.0 M AMPSO stock solution (pH 9.0)

Precipitant stock solutions (e.g., 4 M Sodium Citrate, 50% w/v PEG 4000)

24-well vapor diffusion crystallization plates

Siliconized glass cover slips

Pipettes and sterile tips

Sealing tape or vacuum grease

Procedure:

Prepare the Reservoir Solutions: In the reservoirs of the 24-well plate, prepare a gradient of
precipitant concentrations. For example, for a screen varying Sodium Citrate concentration,
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you could prepare 1 mL reservoir solutions containing 0.1 M AMPSO pH 9.0 and Sodium
Citrate concentrations ranging from 1.0 M to 2.0 M in 0.1 M increments.

o Prepare the Crystallization Drop:

o On a clean, siliconized cover slip, pipette 1 pyL of your purified protein solution.

o Pipette 1 pL of the corresponding reservoir solution and add it to the protein drop.

o Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.
o Seal the Well:

o Carefully invert the cover slip so the drop is hanging.

o Place the cover slip over the corresponding reservoir, ensuring a good seal with the
grease or sealing tape.

 Incubation and Observation:
o Label the plate with the date and experimental conditions.
o Incubate the plate in a temperature-controlled environment (e.g., 20°C).

o Observe the drops under a microscope at regular intervals (e.g., 24 hours, 48 hours, 1
week, etc.) for the formation of crystals, precipitate, or other outcomes.

o Documentation: Meticulously record all observations, including the condition (reservoir
solution), time, and a description of the drop's contents.

Visualizations
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Caption: General workflow for protein crystallization screening.
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Caption: Decision-making process following an initial screen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes: The Use of AMPSO in Protein
Crystallization Screening]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566536#applications-of-ampso-in-protein-
crystallization-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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